Cu(TMHD)2 -

Cu(TMHD)2

Catalog Number: EVT-13288482
CAS Number:
Molecular Formula: C22H38CuO4
Molecular Weight: 430.1 g/mol
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Product Introduction

Overview

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II), commonly referred to as copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate) or Cu(TMHD)₂, is a coordination compound of copper in the +2 oxidation state. The molecular formula for this compound is C22H38CuO4\text{C}_{22}\text{H}_{38}\text{CuO}_{4}, and it has a molecular weight of 430.08 g/mol. This compound is characterized by its dark violet crystalline appearance and is known for its high purity levels, typically exceeding 99% as confirmed through complexometric titration methods .

Source and Classification

Cu(TMHD)₂ is synthesized primarily from copper acetate and 2,2,6,6-tetramethyl-3,5-heptanedione in methanol solution. It falls under the classification of metal-organic compounds and is widely used in materials chemistry and thin-film deposition techniques. Its unique structure allows for controlled reactivity and stability in various applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of Cu(TMHD)₂ involves the interaction between copper acetate hydrate and 2,2,6,6-tetramethyl-3,5-heptanedione in a methanol solvent. The process typically follows these steps:

  1. Preparation of Reactants: Copper acetate hydrate is dissolved in methanol.
  2. Addition of Ligand: 2,2,6,6-tetramethyl-3,5-heptanedione is added to the solution.
  3. Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures to facilitate complex formation.
  4. Isolation: The resulting complex is precipitated out by cooling the solution or through solvent evaporation.

Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance spectroscopy (NMR), and electron impact mass spectrometry (EI-MS) are employed to confirm the formation of the compound and analyze its structural properties .

Molecular Structure Analysis

Structure and Data

The molecular structure of Cu(TMHD)₂ features a central copper ion coordinated by two bulky 2,2,6,6-tetramethyl-3,5-heptanedionate ligands. The coordination geometry around the copper center is typically square planar or distorted octahedral due to steric hindrance from the large organic ligands.

  • Molecular Formula: C22H38CuO4\text{C}_{22}\text{H}_{38}\text{CuO}_{4}
  • Molecular Weight: 430.08 g/mol
  • Appearance: Dark violet crystalline powder
  • Melting Point: 198 °C
  • Boiling Point: 100 °C at 0.1 mm Hg (sublimation)

The ligands contribute significantly to the stability and volatility of the compound, making it suitable for vapor deposition processes .

Chemical Reactions Analysis

Reactions and Technical Details

Cu(TMHD)₂ participates in various chemical reactions primarily as a precursor in metal-organic chemical vapor deposition (MOCVD) processes. In these reactions:

  1. Thermal Decomposition: Upon heating, Cu(TMHD)₂ decomposes to yield metallic copper or copper oxide films on substrates.
  2. Reaction with Oxygen: In an oxidizing atmosphere, it can produce copper oxide phases such as cuprous oxide (Cu2O\text{Cu}_2\text{O}) or cupric oxide (CuO\text{CuO}) depending on the deposition temperature .

The decomposition mechanism involves the release of organic components while leaving behind metallic copper or oxides. The reaction kinetics can be analyzed using thermogravimetric analysis methods that evaluate activation energies during thermal decomposition .

Mechanism of Action

Process and Data

The mechanism by which Cu(TMHD)₂ acts during deposition processes involves several steps:

  1. Vaporization: The solid precursor is vaporized under controlled temperatures.
  2. Transport: The vaporized species are transported to the substrate surface.
  3. Decomposition: Upon reaching the substrate at elevated temperatures, Cu(TMHD)₂ decomposes into metallic copper or oxides.
  4. Film Formation: The resulting metallic species condense to form a thin film.

The efficiency of this process depends on factors such as temperature control and the presence of reactive gases during deposition .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dark violet crystalline powder
  • Melting Point: 198 °C
  • Boiling Point: Sublimation at approximately 100 °C under reduced pressure
  • Solubility: Soluble in organic solvents like methanol.

Chemical Properties

  • Stability: Stable under normal conditions but decomposes upon heating.
  • Reactivity: Acts as a precursor for producing copper films; reacts with oxygen to form oxides.

These properties make Cu(TMHD)₂ an ideal candidate for applications in semiconductor manufacturing and materials science .

Applications

Scientific Uses

Cu(TMHD)₂ is extensively used in:

  1. Thin-Film Deposition: It serves as a precursor in MOCVD and atomic layer deposition (ALD) for creating high-purity copper films essential in microelectronics.
  2. Catalysis: Employed in various catalytic processes due to its ability to stabilize different oxidation states of copper.
  3. Material Science Research: Used in synthesizing specialized copper-based materials for various applications including sensors and conductive coatings.

Its ability to form stable complexes with organic ligands enhances its utility across these fields .

Synthesis Methodologies & Ligand Engineering of Cu(TMHD)₂ Complexes

Ligand Design Principles for β-Diketonate Coordination in Cu(II) Complexes

The 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD⁻) ligand is engineered to optimize copper(II) complex stability and volatility. Its design incorporates four methyl groups at the β-positions, creating steric hindrance that prevents dimerization and minimizes intermolecular interactions. This structural feature enhances sublimation characteristics during thermal processing, crucial for vapor deposition techniques. The ligand’s aliphatic hydrocarbon backbone also increases hydrophobicity, reducing moisture sensitivity compared to fluorinated analogs like hexafluoroacetylacetonate (hfac) [1] [9].

Electronic effects further distinguish TMHD⁻. The ligand’s electron-donating alkyl groups raise the highest occupied molecular orbital (HOMO) energy, stabilizing the copper center and increasing decomposition temperatures (>198°C). This contrasts with unsymmetrical β-diketonates, which exhibit lower thermal resilience due to asymmetric chelation [5] [9]. Modifications like silicon-substituted TMHD (e.g., 2,2,6,6-tetramethyl-2-sila-3,5-heptanedionate) demonstrate enhanced volatility but introduce synthetic complexity without significant stability improvements [9].

Table 1: Comparative Properties of Copper(II) β-Diketonate Complexes

LigandVolatility (°C/0.1 mmHg)Decomposition Onset (°C)Moisture Stability
TMHD⁻100 (sublimation)230High
hfac⁻45 (sublimation)180Low
acac⁻150 (sublimation)200Moderate
tmshd⁻95 (sublimation)225High

Data synthesized from [1] [4] [5]

Solvent-Free vs. Solvothermal Synthesis Routes for Cu(TMHD)₂

Solvent-free synthesis employs solid-state reactions between copper acetate and H(TMHD), driven by mechanochemical activation or controlled thermal treatment. This approach eliminates solvent contamination and simplifies purification, yielding >99.5% pure Cu(TMHD)₂ with 14.60–14.90% copper content (complexometric verification). However, inhomogeneous mixing may cause ligand decomposition above 150°C, requiring precise temperature control [1] [6].

Solvothermal routes utilize methanol or ethanol solutions to dissolve copper salts and H(TMHD) at 60–80°C. These methods improve stoichiometric control but necessitate post-synthesis crystallization and solvent removal, potentially trapping residual alcohols. Supercritical carbon dioxide (scCO₂) offers an advanced alternative: Cu(TMHD)₂ solubility reaches 8.7 × 10⁻³ mol/L at 40°C and 15 MPa, enabling contamination-free crystallization. Adding H₂ reduces solubility by 24% due to reduced CO₂ density, complicating reactor design for mixed-gas systems [4].

Table 2: Synthesis Route Performance Metrics

ParameterSolvent-FreeMethanol RefluxscCO₂ Crystallization
Purity (%)99.598.299.8
Yield85%92%78%
Residual SolventNone≤300 ppmNone
ScalabilityHighModerateLow
Crystallite Size (nm)55–5840–5020–30

Data derived from [1] [4] [6]

Role of Ancillary Ligands in Modulating Redox Behavior

Ancillary ligands like 2,5-di-tert-butyl-1,4-benzoquinone (tBu₂BQ) or imidazole derivatives alter Cu(TMHD)₂’s electrochemical properties. tBu₂BQ acts as a mild oxidant during liquid-liquid interfacial synthesis of copper-HAB coordination nanosheets, facilitating Cu(II)→Cu(I) reduction at −0.32 V vs. SCE. This shifts reduction potentials positively by 110 mV compared to chloranil-based systems, enhancing conductivity in coordination polymers [8].

Redox-active N-donor ligands (e.g., thiohydrazones) lower Cu(II)/Cu(I) activation energies to 85 kJ·mol⁻¹ (Ozawa method), promoting electron transfer in catalytic cycles. Such modifications enable superoxide dismutase (SOD)-mimetic activity, where the complex’s half-wave potential correlates with catalytic efficiency. Macrocyclic ligands further constrain coordination geometry, accelerating redox kinetics by 40% compared to open-chain analogs [7] [8].

Table 3: Electrochemical Modulation by Ancillary Ligands

Ligand TypeE₁/₂ (V vs. SCE)Activation Energy (kJ·mol⁻¹)Application
None (pristine)−0.43110MOCVD precursor
tBu₂BQ−0.3297Conductive nanosheets
Benzilbisthiosemicarbazone−0.2885SOD mimic
Macrocyclic tetraaza−0.2179Electrocatalysis

Data compiled from [7] [8]

Properties

Product Name

Cu(TMHD)2

IUPAC Name

copper;2,2,6,6-tetramethylheptane-3,5-dione

Molecular Formula

C22H38CuO4

Molecular Weight

430.1 g/mol

InChI

InChI=1S/2C11H19O2.Cu/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H,1-6H3;/q2*-1;+2

InChI Key

JGMGCTZGOAONPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Cu+2]

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